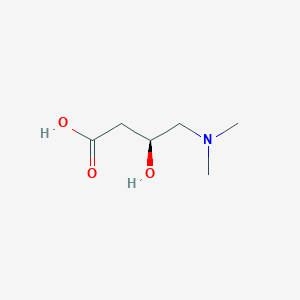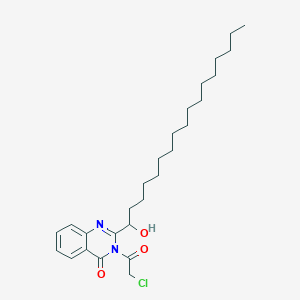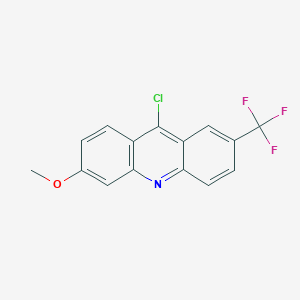
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound that belongs to the pyrazolone family It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolone ring can be reduced under specific conditions to form pyrazolidinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Formation of 4-amino-2-methyl-1H-pyrazol-3(2H)-one or 4-mercapto-2-methyl-1H-pyrazol-3(2H)-one
Oxidation: Formation of 4-chloro-2-carboxy-1H-pyrazol-3(2H)-one or 4-chloro-2-formyl-1H-pyrazol-3(2H)-one
Reduction: Formation of 4-chloro-2-methyl-1H-pyrazolidin-3-one
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrazol-3(2H)-one: Lacks the methyl group at the 2-position.
2-Methyl-1H-pyrazol-3(2H)-one: Lacks the chlorine atom at the 4-position.
4-Bromo-2-methyl-1H-pyrazol-3(2H)-one: Contains a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity
Propiedades
Número CAS |
185451-44-9 |
|---|---|
Fórmula molecular |
C4H5ClN2O |
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
Clave InChI |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)

![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)

![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)



